molecular formula C10H12FNO2 B1386450 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid CAS No. 1007878-88-7

2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid

Cat. No. B1386450
CAS RN: 1007878-88-7
M. Wt: 197.21 g/mol
InChI Key: XQASWZXVXUKBDJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid, otherwise known as DMF-PA, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. DMF-PA is a derivative of acetic acid, and has been found to possess a wide range of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

DMF-PA has been studied extensively in recent years due to its potential applications in various scientific fields. In particular, it has been used as a reagent in the synthesis of various other compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of other organic compounds. In addition, DMF-PA has been used in the synthesis of various drugs, such as anticonvulsants and antidepressants.

Mechanism of Action

The mechanism of action of DMF-PA is not yet fully understood. However, it is believed that it works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which in turn leads to an increase in cognitive function, alertness, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMF-PA have been studied extensively in laboratory experiments. It has been found to possess a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been found to possess neuroprotective and cognitive-enhancing effects, as well as anxiolytic and antidepressant effects. In addition, DMF-PA has been found to possess analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using DMF-PA in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can be beneficial for studying the effects of acetylcholine on cognitive function, alertness, and memory. However, DMF-PA also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic if ingested in large quantities.

Future Directions

There are many potential future directions for the study of DMF-PA. One potential direction is to further explore its mechanism of action, in order to understand how it works and how it can be used to treat various neurological disorders. Another potential direction is to explore its potential applications in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases and disorders, such as Alzheimer’s disease and depression. Finally, further research could be conducted to explore its potential as an analgesic and anticonvulsant.

properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQASWZXVXUKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259461
Record name α-(Dimethylamino)-3-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007878-88-7
Record name α-(Dimethylamino)-3-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007878-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-3-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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